3-Chloro-6-(cyclohexyloxy)pyridazine
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Description
The compound 3-Chloro-6-(cyclohexyloxy)pyridazine is a derivative of the pyridazine class of heterocyclic compounds, which are known for their pharmaceutical importance and ability to form metal complexes. Pyridazine derivatives have been synthesized and studied for various applications, including their coordination properties and potential use in medicinal chemistry .
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods, including inverse-electron-demand Diels-Alder reactions, which have been shown to be accelerated under microwave conditions . Additionally, the synthesis of related compounds involves the treatment of precursor molecules with reagents such as hydrazine, followed by cyclization and other reactions to obtain the desired pyridazine derivatives .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including 3-Chloro-6-(cyclohexyloxy)pyridazine, is characterized by the presence of a pyridazine ring, which can be substituted at various positions to yield different derivatives. The crystal structure of related compounds has been determined using X-ray diffraction techniques, revealing details such as the orientation of substituents and the planarity of the molecules .
Chemical Reactions Analysis
Pyridazine derivatives undergo various chemical reactions, including intramolecular cycloadditions, which can lead to the formation of complex structures such as xanthenes . Reductive cyclization reactions have also been employed to transform pyridazine precursors into other heterocyclic systems like pyrido[2,3-c]pyridazines . These reactions are often facilitated by specific reagents and conditions that promote the desired transformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic techniques such as IR, NMR, and LC-MS are used to elucidate the structures of these compounds . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis and energy frameworks, provide insights into the electronic properties, intermolecular interactions, and stability of the compounds .
Safety And Hazards
properties
IUPAC Name |
3-chloro-6-cyclohexyloxypyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQAWSGLUDQRGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938340 |
Source
|
Record name | 3-Chloro-6-(cyclohexyloxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(cyclohexyloxy)pyridazine | |
CAS RN |
17321-26-5 |
Source
|
Record name | NSC75072 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-6-(cyclohexyloxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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